3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-methoxybenzaldehyde with urea and a suitable catalyst under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(3-nitrophenyl)pyrimidine-2,4(1H,3H)-dione
- 3-(3-hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1401799-60-7 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(7-9)13-10(14)5-6-12-11(13)15/h2-7H,1H3,(H,12,15) |
InChI Key |
TYNWXGWYNRTAEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.